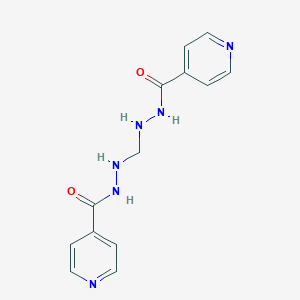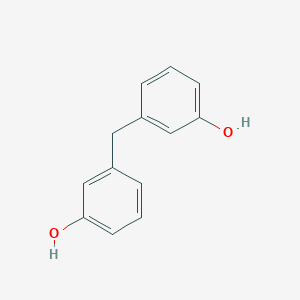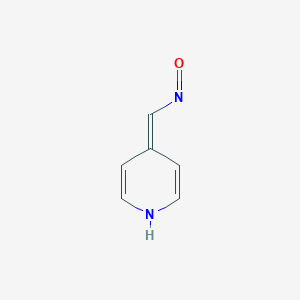
5-Phenylnicotinic Acid
概述
描述
5-Phenylnicotinic Acid: is an organic compound with the molecular formula C12H9NO2 It is a derivative of nicotinic acid, where a phenyl group is attached to the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylnicotinic Acid typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine.
Grignard Reaction: The 3-cyanopyridine undergoes a Grignard reaction with phenylmagnesium bromide to form 5-phenyl-3-pyridinecarboxamide.
Hydrolysis: The resulting amide is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the oxidation of 5-phenyl-2-methylpyridine using nitric acid. This method is efficient and suitable for large-scale production.
化学反应分析
Types of Reactions
5-Phenylnicotinic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms substituted derivatives of this compound.
科学研究应用
5-Phenylnicotinic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Phenylnicotinic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Nicotinic Acid: A precursor to 5-Phenylnicotinic Acid, known for its role in metabolism and as a vitamin.
Isonicotinic Acid: Similar structure but with different substitution patterns, used in the synthesis of pharmaceuticals.
Pyridinecarboxylic Acids: A class of compounds with varying substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities compared to other nicotinic acid derivatives.
属性
IUPAC Name |
5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXHYRIHRTEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323545 | |
| Record name | 5-Phenylnicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-12-5 | |
| Record name | 10177-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylnicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 5-phenylnicotinic acid in the context of cancer cell migration and invasion?
A1: The research paper focuses on this compound's role as a CD13 inhibitor. [] While the exact mechanism linking CD13 inhibition to reduced cancer cell migration and invasion in TRAP/ACP5 overexpressing cells isn't fully elucidated within the provided abstract, it suggests that targeting CD13 activity with this compound could offer a potential therapeutic strategy for specific subtypes of breast cancer.
Q2: Are there any other studies investigating the link between CD13, TRAP/ACP5, and cancer progression?
A2: While the provided abstract [] highlights a connection between this compound's inhibition of CD13 and its effects on TRAP/ACP5 overexpressing cancer cells, further research is needed to fully understand this relationship. Exploring the potential interplay between CD13 and TRAP/ACP5, and their combined influence on cancer progression, represents an important avenue for future investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)





![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)


